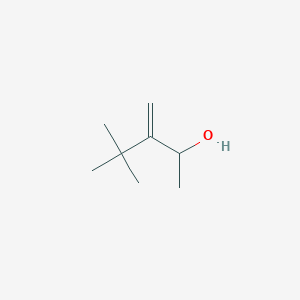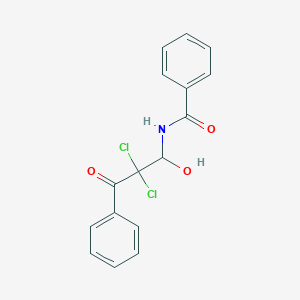
2,2-Diphenyl-1,3,2-dioxasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-1,3,2-dioxasilocane is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups and two oxygen atoms, forming a dioxasilocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,2-dioxasilocane typically involves the reaction of diphenylsilanediol with appropriate reagents under controlled conditions. One common method includes the reaction of diphenylsilanediol with ethylene glycol in the presence of an acid catalyst, leading to the formation of the dioxasilocane ring . The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2,2-Diphenyl-1,3,2-dioxasilocane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction: Reduction reactions can lead to the formation of silanes or other reduced silicon-containing species.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various functionalized derivatives of this compound .
科学的研究の応用
2,2-Diphenyl-1,3,2-dioxasilocane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.
作用機序
The mechanism by which 2,2-Diphenyl-1,3,2-dioxasilocane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, leading to the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
類似化合物との比較
Similar Compounds
Similar compounds to 2,2-Diphenyl-1,3,2-dioxasilocane include:
Diphenylsilanediol: A precursor in the synthesis of this compound.
2,2-Diphenyl-1,3-dioxolane: A structurally similar compound with oxygen atoms in place of silicon.
2,2-Diphenyl-1,3-dithiane: A sulfur analog of the compound with sulfur atoms replacing the oxygen atoms.
Uniqueness
This compound is unique due to the presence of the silicon atom in its structure, which imparts distinct chemical and physical properties. The silicon-oxygen bond in the dioxasilocane ring contributes to its stability and reactivity, making it a valuable compound for various applications .
特性
| 138709-96-3 | |
分子式 |
C17H20O2Si |
分子量 |
284.42 g/mol |
IUPAC名 |
2,2-diphenyl-1,3,2-dioxasilocane |
InChI |
InChI=1S/C17H20O2Si/c1-4-10-16(11-5-1)20(17-12-6-2-7-13-17)18-14-8-3-9-15-19-20/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChIキー |
OOVUZAQDMMBYKY-UHFFFAOYSA-N |
正規SMILES |
C1CCO[Si](OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


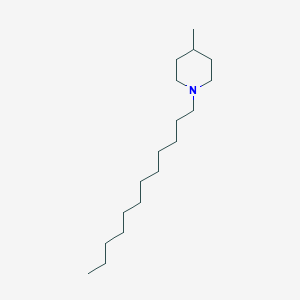
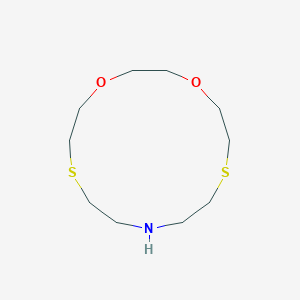
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
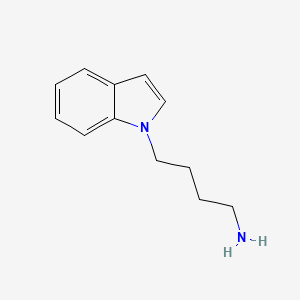
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
